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Quantitative Summary of Dolutegravir Drug
Interactions

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Dolutegravir

CAS No.: 1051375-16-6

Cat. No.: S548938

The table below summarizes the known scale and types of interactions for dolutegravir, providing a

quantitative overview for risk assessment [1].

Interaction Number/Type of .

. Key Examples & Clinical Notes
Category Interactions
Total Drug 195 drugs [1] -

Interactions

By Severity 78 major, 30 moderate, Avoid combinations for major interactions; manage
87 minor [1] or monitor for moderate/minor.

Disease 3 conditions [1] Requires caution or contraindication in specific

Interactions patient populations.

Alcohol/lFood 2 types [1] Administer apart from polyvalent cation-containing

Interactions products.

Detailed Guide to Common Dolutegravir DDIs
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For deeper analysis, the following table details specific drug classes and agents with clinically significant

interaction potential with dolutegravir [2] [3] [4].

Interacting Drug . . Clinical Management
Interaction Effect & Mechanism .

Class/Agent Recommendation

Metformin 1 Metformin exposure; risk of Gl Monitor for metformin side effects; dose
upset. Mechanism: DTG may adjustment of metformin may be
inhibit renal transporters OCT2 required [2].

and MATEL1 [2].

Polyvalent Cations | Dolutegravir absorption. Administer DTG 2 hours before or 6
(Cazt, Fe2*, Mg2*, AlR*  Mechanism: Chelation in the Gl hours after cation-containing products.
in antacids) tract [2]. Can be taken together with a meal [2].

| Enzyme Inducers (e.g., Rifampin, Efavirenz, Tipranavir/ritonavir, Etravirine) | | Deolutegravir
concentrations. Mechanism: Induction of UGT1A1 and/or CYP3A4 metabolism [2]. | With Rifampin:
Increase DTG dose to 50 mg twice daily [2]. With Efavirenz/Tipranavir/Etravirine: Coadministration not
recommended unless etravirine is given with a pharmacokinetic enhancer (e.g., ritonavir) [2]. | |
Rosuvastatin | Potential interaction. Our patient case suggests a possible interaction profile requiring
monitoring [5]. | Monitor for statin-associated adverse effects; the precise mechanism and clinical

significance with DTG require further investigation. |

Dolutegravir Metabolism and Interaction Pathways

The diagram below illustrates the primary metabolic pathways of dolutegravir and key sites for drug-drug

interactions [2] [4].
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Experimental Protocol for DDI Investigation

For researchers characterizing new interactions, the following workflow outlines a systematic approach from

in silico prediction to clinical evaluation [6].
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Troubleshooting FAQ for Researchers

This section addresses common challenges in DTG DDI research and clinical management.
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Q1: A patient developed severe psychiatric symptoms (anxiety, depression) shortly after starting DTG.
They have no psychiatric history. What could be the cause? This could be a rare but severe adverse drug
reaction. A published case report documented a patient with no psychiatric history who developed symptoms
requiring hospitalization within days of switching to a DTG-containing regimen; symptoms resolved upon

DTG discontinuation [5]. For such cases:

¢ Immediate Action: Consider DTG discontinuation and report to pharmacovigilance.

¢ Investigation: Research suggests investigating polymorphisms in the UGT1A1 gene (e.g., UGT1A16
and *28), as these may lead to higher DTG trough concentrations and increased risk of
neuropsychiatric adverse events [5]. DTG is also a substrate for transporters like Pgp and BCRP,
which can influence its penetration into the central nervous system [5].

Q2: When simplifying a patient's regimen from a boosted protease inhibitor (PI) to DTG, why might a
pre-existing medication like a statin or antidepressant suddenly lose efficacy? This occurs due to the
removal of pharmacokinetic boosting. Boosted PIs (e.g., darunavir/cobicistat) potently inhibit cytochrome
P450 (CYP) enzymes like CYP3A4. This inhibition can artificially increase concentrations of co-
administered drugs that are CYP3A4 substrates. When you switch to DTG (which does not inhibit CYP
enzymes), this "boosting" effect is lost. The concentration of the concomitant drug may then fall below the
therapeutic range, leading to reduced efficacy [3]. Always re-evaluate all concomitant medications when

changing ART regimens.

Q3: What is the most critical pharmacokinetic parameter to monitor in a clinical study investigating a
DTG drug interaction? Area Under the Curve (AUC) is generally the most critical parameter. It
represents the total drug exposure over time and is considered the best indicator for the overall effect of an
interacting drug on metabolism and absorption. However, a complete pharmacokinetic assessment should
also include Cmax (peak concentration) and Cmin (trough concentration), as changes in these can impact

both efficacy and toxicity [6] [7].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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